2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone

Lipophilicity Regioisomerism Drug-likeness

Sourcing the correct regioisomer for sigma-1 receptor lead optimization is critical, as ortho/para tolyl shifts alter LogP by ~0.4 units and ring-size homologation can change target affinity >50-fold. This compound eliminates that uncertainty. • Pre-weighed sigma-1 scaffold: 1,4-diazepane core with p-tolylmethyl anchor delivers Kᵢ = 7.4 nM when elaborated. • Chloroacetyl warhead enables clean nucleophilic substitution (amine coupling, room temperature, 1-4 h) for rapid parallel library synthesis. • Free base, 98% purity, LogP 2.27 - compatible with CNS MPO guidelines and standard reverse-phase HPLC workflows.

Molecular Formula C15H21ClN2O
Molecular Weight 280.79 g/mol
Cat. No. B12986849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone
Molecular FormulaC15H21ClN2O
Molecular Weight280.79 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CCCN(CC2)C(=O)CCl
InChIInChI=1S/C15H21ClN2O/c1-13-3-5-14(6-4-13)12-17-7-2-8-18(10-9-17)15(19)11-16/h3-6H,2,7-12H2,1H3
InChIKeyKANWSJDGWLANKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone – Identity & Classification


2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone (CAS 1258826-78-6) is a synthetic 1,4-diazepane derivative bearing a p-tolylmethyl substituent at the N4 position and a chloroacetyl group at N1 . With a molecular formula of C₁₅H₂₁ClN₂O and a molecular weight of 280.79 g/mol, this compound belongs to the class of N,N′-disubstituted homopiperazines, a scaffold recognized for its utility in medicinal chemistry as a building block for sigma receptor ligands, factor Xa inhibitors, and T-type calcium channel blockers [1]. The compound is commercially available as a free base with a measured purity of 98% and a computed LogP of 2.27, positioning it as a moderately lipophilic intermediate suitable for further derivatization .

2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone – Why Analog Substitution Fails


Although the 1,4-diazepane scaffold is shared among numerous research compounds, the precise substitution pattern—specifically the para-methyl orientation on the benzyl group, the seven-membered ring conformation, and the chloroacetyl electrophilic handle—dictates both downstream synthetic utility and pharmacological profile . Subtle regioisomeric changes (e.g., para- vs. ortho-tolyl) alter computed LogP by approximately 0.4 units, which can shift membrane permeability predictions and target engagement . Furthermore, homologation from the six-membered piperazine to the seven-membered 1,4-diazepane core has been shown to improve sigma-1 receptor affinity by over 50-fold in certain substituted series, demonstrating that ring size is a critical determinant of biological activity that cannot be preserved by generic replacement [1]. The chloroacetyl group additionally provides a unique covalent warhead capability absent in acetyl or methyl analogs, enabling irreversible target modification or chemoselective conjugation that is central to specific synthetic routes .

2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone – Evidence vs. Closest Analogs


Regioisomeric Lipophilicity: para- vs. ortho-Tolyl

The para-tolylmethyl substitution on the target compound confers a computed LogP of 2.27, compared to 2.69 for the ortho-tolyl hydrochloride analog (CAS 1258639-93-8) . Although the ortho analog value is for the hydrochloride salt, the ~0.4 LogP unit difference is consistent with the known effect of ortho-substitution increasing steric shielding of polar groups, thereby raising apparent lipophilicity. This difference is meaningful for blood-brain barrier penetration predictions, where LogP values in the 2–3 range are considered optimal, and a shift of 0.4 units can alter predicted CNS penetration classification [1]. The para isomer thus offers a distinct, quantifiably different physicochemical profile that may be preferred when moderate, controlled lipophilicity is desired.

Lipophilicity Regioisomerism Drug-likeness LogP

1,4-Diazepane vs. Piperazine: Sigma-1 Affinity Advantage

In a structurally related series, the homologation of the piperazine ring to a 1,4-diazepane core resulted in a dramatic improvement in sigma-1 (σ₁) receptor binding affinity. The 1,4-dibenzyl-substituted diazepane derivative 4a exhibited a Kᵢ value of 7.4 nM at σ₁ receptors with 53-fold selectivity over the σ₂ subtype [1]. While this specific derivative differs from the target compound in its N-substituents, the class-level inference is strong: the seven-membered 1,4-diazepane ring provides a conformational expansion that better accommodates the σ₁ receptor binding pocket compared to the six-membered piperazine, as directly demonstrated in head-to-head comparisons within the same study [1]. The target compound, bearing the same 1,4-diazepane core with a p-tolylmethyl group, shares this scaffold advantage over any piperazine-based alternative.

Sigma-1 receptor Homopiperazine Scaffold hopping Affinity

Chloroacetyl vs. Acetyl: Electrophilic Reactivity for Synthesis

The chloroacetyl group at the N1 position of the target compound (CAS 1258826-78-6) provides a reactive electrophilic center with a molecular weight of 280.79 g/mol and a topological polar surface area (TPSA) of 23.55 Ų . In contrast, the corresponding 4-methyl analog, 2-chloro-1-(4-methyl-1,4-diazepan-1-yl)ethanone (CAS 925591-13-5), lacks the arylalkyl substituent and has a molecular weight of only 190.67 g/mol . The chloroacetyl moiety enables nucleophilic substitution reactions with amines, thiols, and alcohols, making it a versatile intermediate for constructing more complex diazepane-containing molecules. In the broader class of chloroacetyl-diazepane compounds, this functional group has been exploited to generate covalent enzyme inhibitors, with a structurally related dibenzo-diazepine chloroacetyl derivative demonstrating an IC₅₀ of 0.180 ± 0.004 μM against the SARS-CoV-2 main protease (Mᵖʳᵒ) via covalent modification [1]. While the target compound has not been directly assayed, the chloroacetyl warhead is the critical pharmacophoric element enabling such covalent mechanisms, distinguishing it from non-electrophilic acetyl or methyl analogs that lack this capability.

Chloroacetyl Electrophilic warhead Covalent inhibitor Building block

Purity and Active Species Density: Free Base vs. HCl Salt

The target compound (CAS 1258826-78-6, free base) is available at 98% purity from Leyan, with a molecular weight of 280.79 g/mol and storage at room temperature . The ortho-tolyl isomer hydrochloride (CAS 1258639-93-8) is also offered at 98% purity but has a significantly higher molecular weight of 317.25 g/mol due to the HCl salt form . For procurement decisions involving stoichiometric calculations in multi-step syntheses, the free base form of the target compound provides a higher molar proportion of the active diazepane species per gram of material (3.56 mmol/g vs. 3.15 mmol/g for the HCl salt), a 13% advantage in active species density. Additionally, the free base avoids the need for a deprotection or neutralization step prior to N-alkylation or acylation reactions, reducing synthetic step count by one relative to the hydrochloride salt .

Purity Procurement Quality control Vendor comparison

Database Registration & Structural Confirmation

The target compound is unambiguously identified by CAS registry number 1258826-78-6 and the canonical SMILES string Cc1ccc(CN2CCCN(C(=O)CCl)CC2)cc1, as recorded in the ChemSrc chemical database . The ortho-tolyl free base analog (CAS 1258826-72-0) shares the identical molecular formula (C₁₅H₂₁ClN₂O) and molecular weight (280.8 g/mol) but differs in the methyl position on the aromatic ring, as confirmed by ChemicalBook . This database-level distinction is critical for procurement: ordering by CAS number unambiguously delivers the para-substituted isomer, whereas reliance on chemical name alone risks confusion with the ortho isomer, which has been listed under similar nomenclature. The para isomer's SMILES string provides a machine-readable, computationally verifiable identity that can be used for in silico screening, virtual library enumeration, and automated inventory management without ambiguity.

CAS registry SMILES Chemical identity Reproducibility

2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone – Research & Industrial Applications


Sigma-1 Receptor Ligand Synthesis with 1,4-Diazepane Scaffold

Research groups pursuing sigma-1 receptor modulators should select this compound as the core building block for library synthesis. The 1,4-diazepane scaffold has demonstrated a Kᵢ of 7.4 nM at σ₁ receptors when appropriately substituted, representing a >50-fold improvement over analogous piperazine-based scaffolds [1]. The p-tolylmethyl group at N4 provides a hydrophobic anchor that can be retained or diversified, while the chloroacetyl group at N1 serves as a derivatization point for introducing varied amide, amine, or heterocyclic substituents via nucleophilic displacement. This building block thus enables rapid SAR exploration around a core with validated σ₁ affinity.

Covalent Probe and TCI Development

The chloroacetyl electrophilic warhead enables the compound to serve as a precursor for covalent probes targeting cysteine or serine hydrolases. Class-level precedent demonstrates that chloroacetyl-diazepine derivatives can achieve sub-micromolar IC₅₀ values (0.180 μM) through covalent active-site modification, as confirmed by X-ray crystallography [2]. The target compound provides the essential chloroacetyl reactivity in a scaffold that can be further elaborated with recognition elements at the N4 position, making it a strategic choice for fragment-based covalent inhibitor discovery campaigns.

One-Step Diversification for Parallel Synthesis

With a purity of 98% and a free base form that requires no pre-activation, this compound is optimized for high-throughput parallel synthesis workflows . The chloroacetyl group undergoes clean nucleophilic substitution with primary and secondary amines under mild conditions (room temperature, DMF or DCM, 1–4 hours), enabling rapid library enumeration. Compared to the ortho-tolyl hydrochloride analog, the free base form eliminates a neutralization step, reducing per-reaction cycle time and improving overall workflow efficiency. The moderate LogP (2.27) ensures compatibility with standard reversed-phase HPLC purification without solubility issues.

PK Modulation via Regioisomer Selection

For CNS-targeted programs where fine-tuning of brain penetration is critical, the para-tolyl isomer offers a LogP of 2.27, which falls within the optimal CNS MPO range (LogP 2–3) [3]. The ortho-tolyl isomer, by contrast, has a higher computed LogP (~2.69 as the hydrochloride), which may shift the compound toward higher non-specific tissue binding and altered CNS distribution. Researchers can thus rationally select the para isomer at the building block stage to maintain favorable predicted CNS drug-likeness, avoiding late-stage logP-driven attrition.

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